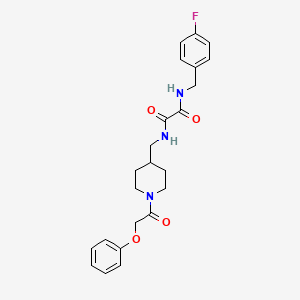
1-(2,6-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. Organic molecules like this often have interesting properties and can be used in various applications, such as pharmaceuticals, materials science, and more .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed . The exact synthesis process for your specific compound would depend on its structure and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure of a molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. By understanding the structure of the molecule, chemists can predict how it will react with other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Complex Compound Formation and Properties
- The compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine are known for their diverse chemical properties, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These compounds have significant potential in various branches of chemistry and could suggest points of interest for the investigation of analogues like 1-(2,6-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (Boča, Jameson, & Linert, 2011).
Functional Chemical Groups in CNS Drugs Synthesis
- A variety of functional chemical groups, including pyridine, azole, imidazole, indole, pyrimidine, carboxamide, and others, have been identified as potentially significant in synthesizing compounds with Central Nervous System (CNS) activity. These groups could serve as lead molecules for creating novel CNS acting drugs, indicating the potential relevance of exploring compounds like this compound in CNS drug development (Saganuwan, 2017).
Stereochemistry in Pharmacological Agents
- The stereochemistry of certain compounds, especially those based on the pyrrolidin-2-one pharmacophore, is crucial in developing pharmacological agents. These compounds are of great interest due to their potential to facilitate memory processes and attenuate cognitive function impairment. Understanding the relationship between stereochemistry and biological properties is vital, as seen in the research on certain pyrrolidine derivatives (Veinberg et al., 2015).
Supramolecular Chemistry
- The benzene-1,3,5-tricarboxamides (BTAs), similar in some aspects to this compound, have found significant applications in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature for biomedical applications highlights the potential versatility of similarly structured compounds (Cantekin, de Greef, & Palmans, 2012).
Tautomerism and Stability in Molecular Interactions
- The tautomerism of nucleic acid bases and the influence of molecular interactions on tautomeric equilibria are essential in understanding genetic mutations and molecular biology. The interaction energy and stability of tautomeric forms of compounds similar to this compound can significantly impact biological processes (Person et al., 1989).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-9-2-1-3-10(16)8(9)6-21-11(14(17,18)19)5-4-7(12(20)22)13(21)23/h1-5H,6H2,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDZXSVQZZYHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)


![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)
![Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate](/img/structure/B2355512.png)
![1-cyclopropanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2355513.png)
